molecular formula C8H12BN3O3 B1487495 2-Morpholinopyrimidin-5-ylboronic acid CAS No. 870521-33-8

2-Morpholinopyrimidin-5-ylboronic acid

Cat. No. B1487495
CAS RN: 870521-33-8
M. Wt: 209.01 g/mol
InChI Key: KFYQOIHLZBDFBU-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidin-5-ylboronic acid, commonly referred to as 2M5B, is an organic compound belonging to the class of boronic acids. It is a colorless solid that is soluble in water and some organic solvents. 2M5B is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis of 2M5B, its mechanism of action, its scientific research applications, the biochemical and physiological effects of 2M5B, the advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Sensing Applications

2-Morpholinopyrimidin-5-ylboronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays or heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s ability to form stable complexes with diols makes it suitable for biological labelling. It can be used to tag biomolecules, allowing for easier identification and tracking in various biological processes .

Protein Manipulation and Modification

Researchers employ 2-Morpholinopyrimidin-5-ylboronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for study or therapeutic purposes .

Separation Technologies

In separation technologies, this boronic acid derivative is used for its selective binding properties. It can help in the purification of biomolecules, such as separating glycoproteins from complex mixtures .

Development of Therapeutics

The interaction with diols also allows 2-Morpholinopyrimidin-5-ylboronic acid to be explored for therapeutic development. It could be involved in creating new drugs or targeted delivery systems .

Electrophoresis of Glycated Molecules

This compound is used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes .

Building Materials for Analytical Methods

2-Morpholinopyrimidin-5-ylboronic acid: serves as a building block for microparticles and polymers used in analytical methods. These materials can be designed to react or bind with specific substances, aiding in detection and measurement .

Controlled Release Systems

In pharmaceuticals, controlled release systems using this boronic acid can be engineered for the gradual release of drugs, such as insulin, improving patient compliance and treatment efficacy .

properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQOIHLZBDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676914
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidin-5-ylboronic acid

CAS RN

870521-33-8
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyrimidine-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyrimidin-5-ylboronic acid (3 g, 19.0 mmol), morpholine (1.66 mL, 19 mmol) and triethylamine (1.67 mL, 19.19 mmol) in EtOH (20 mL) was stirred at 80° C. for 5 h. LCMS indicated completion of the reaction. The reaction mixture was concentrated in vacuo and the residue was taken up in ethanol (approximately 5 mL). Diethyl ether was added, and the triethylamine hydrochloride salt that crystallised out was filtered and discarded. The filtrate was concentrated in vacuo and water (approximately 10 mL) was added. The mixture was placed in a refrigerator for 1 h, after which time the resulting solid was filtered off, washed with the minimum amount of water and dried by suction, to give the title compound (2.7 g, 68%) as an off-white solid. δH (DMSO-d6) 8.64 (s, 2H), 8.08 (s, 2H), 3.73 (m, 4H), 3.65 (m, 4H). LCMS (ES+) 210 (M+H)+, RT 0.15 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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